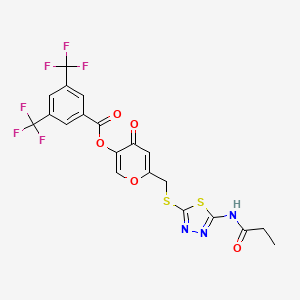

![molecular formula C15H12F2N2O B2455854 2-(2,4-二氟苯基)-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙酮 CAS No. 2309732-00-9](/img/structure/B2455854.png)

2-(2,4-二氟苯基)-1-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

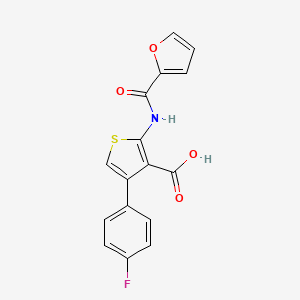

The compound “2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule that contains several functional groups. It has a pyrrolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a 2,4-difluorophenyl group and an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, with the 2,4-difluorophenyl and ethanone groups attached at specific positions . The presence of nitrogen in the heterocyclic core and the fluorine atoms in the phenyl group would be significant features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolo[3,4-b]pyridine core might be involved in various reactions, especially those involving the nitrogen atom . The 2,4-difluorophenyl group could also participate in reactions, particularly those involving aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the fluorine atoms might influence its polarity and the strength of its intermolecular interactions .科学研究应用

抗癌活性

背景:该化合物含有吡唑并[3,4-b]吡啶-6-酮骨架。研究人员一直在探索其作为抗癌药物的潜力。

发现:- 化合物 h2:对包括MDA-MB-231、HeLa、MCF-7、HepG2、CNE2和HCT116在内的六种肿瘤细胞系表现出抗癌活性。 IC50值范围为7.05至15.45 μM .

- 化合物 I2:被确定为一种新型抗癌剂,对相同的肿瘤细胞系具有活性。它对阿霉素耐药的人乳腺癌和肝癌细胞表现出强烈的细胞毒性。 进一步的研究表明,I2通过与秋水仙碱位点结合抑制微管聚合,导致癌细胞周期阻滞和凋亡 .

FGFR激酶抑制

背景:成纤维细胞生长因子受体(FGFR)激酶在细胞信号转导中起着至关重要的作用,并与包括癌症在内的多种疾病有关。

发现:- 化合物 13:该化合物的衍生物作为FGFR激酶抑制剂表现出高选择性和良好的代谢特性。 它作为进一步药物开发的有希望的先导化合物 .

邻位C–H芳基化

背景:直接C–H芳基化是一种重要的合成方法,用于创建碳-碳键。

发现:- Pd催化反应:研究人员报道了第一个Pd催化的吡咯并[2,3-d]嘧啶衍生物的一锅直接邻位C–H芳基化反应。 该方法可以耐受许多官能团,使其在合成化学中具有价值 .

总之,该化合物在抗癌研究、FGFR激酶抑制和合成化学方面显示出希望。 其独特的骨架和生物活性值得进一步研究和开发。

未来方向

作用机制

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer therapy .

Mode of Action

The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and proliferation .

Biochemical Pathways

Upon binding to FGFR, the compound disrupts the normal signaling pathways associated with this receptor . This disruption can lead to a variety of downstream effects, including the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells .

Result of Action

The compound’s action results in significant molecular and cellular effects. It has been found to exhibit anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . Furthermore, it has shown potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O/c16-12-4-3-10(13(17)7-12)6-15(20)19-8-11-2-1-5-18-14(11)9-19/h1-5,7H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTWLNVOGKZMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2455772.png)

![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)

![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)

![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)